Cas no 21483-87-4 (rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid)
rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarboxylic acid, 4-(aminocarbonyl)-, trans-
- 4-carbamoylcyclohexane-1-carboxylic acid
- trans-4-Carbamoylcyclohexanecarboxylic acid
- rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid
- SCHEMBL15139817
- 4-carbamoylcyclohexane-1-carboxylicacid
- DTXSID50544863
- SCHEMBL1741318
- AKOS000161202
- EN300-35778
- EN300-2140729
- Z1262523968
- A879064
- 21483-87-4
- 55794-22-4
- (1R,4R)-4-CARBAMOYLCYCLOHEXANE-1-CARBOXYLIC ACID
- CS-0291335
- Z316121956
- SCHEMBL7817617
- 4-(aminocarbonyl)cyclohexanecarboxylic acid
-
- MDL: MFCD20644008
- Inchi: 1S/C8H13NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)
- InChI Key: ZATPPBWCNUNFLZ-UHFFFAOYSA-N
- SMILES: OC(C1CCC(C(N)=O)CC1)=O
Computed Properties
- Exact Mass: 171.08959
- Monoisotopic Mass: 171.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 80.4Ų
Experimental Properties
- PSA: 80.39
rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM201199-1g |
trans-4-Carbamoylcyclohexanecarboxylic acid |
21483-87-4 | 95% | 1g |
$583 | 2021-08-05 | |
| Ambeed | A353967-1g |
trans-4-Carbamoylcyclohexanecarboxylic acid |
21483-87-4 | 95+% | 1g |
$502.0 | 2024-07-28 | |
| Chemenu | CM201199-1g |
trans-4-Carbamoylcyclohexanecarboxylic acid |
21483-87-4 | 95% | 1g |
$595 | 2023-03-07 | |
| eNovation Chemicals LLC | Y0989243-5g |
trans-4-Carbamoylcyclohexanecarboxylic acid |
21483-87-4 | 95% | 5g |
$1500 | 2025-02-25 | |
| eNovation Chemicals LLC | Y0989243-5g |
trans-4-Carbamoylcyclohexanecarboxylic acid |
21483-87-4 | 95% | 5g |
$1500 | 2025-02-24 | |
| eNovation Chemicals LLC | Y0989243-5g |
trans-4-Carbamoylcyclohexanecarboxylic acid |
21483-87-4 | 95% | 5g |
$1500 | 2024-08-02 | |
| Enamine | EN300-2140729-0.05g |
rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid |
21483-87-4 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-2140729-0.1g |
rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid |
21483-87-4 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-2140729-0.25g |
rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid |
21483-87-4 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-2140729-0.5g |
rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid |
21483-87-4 | 95.0% | 0.5g |
$271.0 | 2025-02-20 |
rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid Suppliers
rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on rac-(1r,4r)-4-carbamoylcyclohexane-1-carboxylic acid
Chemical Profile of rac-(1R,4R)-4-Carbamoylcyclohexane-1-Carboxylic Acid (CAS No. 21483-87-4)
Rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid, identified by its CAS number 21483-87-4, is a chiral compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This molecule belongs to the class of cyclohexane derivatives, featuring a carbamoyl group at the 4-position and a carboxylic acid functionality at the 1-position. The stereochemistry of this compound, specifically the (1R,4R) configuration, is crucial for its biological activity and potential therapeutic applications.
The structural framework of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid makes it an interesting candidate for further investigation in medicinal chemistry. The cyclohexane ring provides a rigid scaffold that can be exploited to modulate binding interactions with biological targets. Additionally, the presence of both carbamoyl and carboxylic acid groups offers multiple sites for chemical modification, enabling the synthesis of analogs with tailored pharmacological properties.
In recent years, there has been growing interest in the development of chiral building blocks for drug discovery. The stereochemistry of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid plays a pivotal role in determining its enantioselective interactions with biological receptors. This has led to extensive research into its potential as a precursor for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The ability to selectively produce and isolate one enantiomer over another is critical for achieving optimal pharmacological efficacy while minimizing unwanted side effects.
One of the most compelling aspects of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid is its utility in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop novel inhibitors targeting various enzymes and receptors involved in metabolic pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes such as carbonic anhydrase and proteases, which are implicated in conditions ranging from glaucoma to inflammation.
The pharmaceutical industry has been particularly interested in exploring the potential of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid as a starting material for the development of new therapeutic agents. Its versatility allows for modifications at multiple positions on the cyclohexane ring, enabling chemists to fine-tune physicochemical properties such as solubility, permeability, and metabolic stability. These attributes are essential for ensuring that drug candidates exhibit favorable pharmacokinetic profiles.
Recent advancements in synthetic methodologies have further enhanced the accessibility of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid. Techniques such as asymmetric hydrogenation and enzymatic resolution have enabled more efficient and scalable production processes. These innovations have not only reduced costs but also improved the overall quality and purity of the compound, making it more suitable for industrial applications.
The biological activity of rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid has been studied extensively in various preclinical models. Initial findings suggest that it exhibits moderate affinity for certain biological targets, making it a promising lead compound for further optimization. Researchers are actively investigating its potential role in treating conditions such as pain syndromes and neurodegenerative disorders. The compound’s ability to interact selectively with specific receptors without cross-reacting with others is a key factor contributing to its appeal.
In conclusion, rac-(1R,4R)-4-carbamoylcyclohexane-1-carboxylic acid (CAS No. 21483-87-4) represents a valuable scaffold in pharmaceutical research. Its unique structural features and stereochemical configuration offer numerous opportunities for developing novel therapeutics. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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